An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine and its Analogue 1-(4-Bromophenyl)-4-methylpiperazine
An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine and its Analogue 1-(4-Bromophenyl)-4-methylpiperazine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical properties of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine (CAS 1801438-70-9). Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this guide focuses on a detailed analysis of the closely related and well-characterized analogue, 1-(4-Bromophenyl)-4-methylpiperazine (CAS 130307-08-3). This document will serve as a valuable resource, offering insights into the synthesis, spectral characteristics, physicochemical properties, and safety considerations relevant to this class of compounds. The principles and data presented for the analogue are intended to provide a strong predictive foundation for researchers working with 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine.
Introduction
Substituted phenylpiperazines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms, imparts favorable pharmacokinetic properties, including improved solubility and oral bioavailability.[1] The specific substituents on the phenyl ring and the piperazine nitrogen atoms allow for fine-tuning of the molecule's pharmacological activity.
The target molecule, 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine, is a halogenated phenylpiperazine derivative. The presence of bromine and fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] While specific data for this compound is scarce, a comprehensive understanding of its properties can be extrapolated from its close analogue, 1-(4-Bromophenyl)-4-methylpiperazine. This guide will therefore provide a thorough analysis of the latter, with extrapolations and comparisons to the target molecule where appropriate.
Chemical Identity and Physicochemical Properties
A comparative summary of the key identifiers and physicochemical properties of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine and its analogue, 1-(4-Bromophenyl)-4-methylpiperazine, is presented below.
| Property | 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine | 1-(4-Bromophenyl)-4-methylpiperazine |
| CAS Number | 1801438-70-9 | 130307-08-3 |
| Molecular Formula | C₁₁H₁₂BrF₂N₂ | C₁₁H₁₅BrN₂ |
| Molecular Weight | 291.13 g/mol | 255.15 g/mol |
| Appearance | Not available | Solid |
| Melting Point | Not available | 91-95 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Soluble in organic solvents, less soluble in water.[3] |
Note: The absence of experimental data for 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine is a significant data gap. The difluoro substitution is expected to increase the lipophilicity and potentially alter the melting point compared to its non-fluorinated analogue.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
1-(4-Bromophenyl)-4-methylpiperazine:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the bromophenyl ring, the methylene protons of the piperazine ring, and the methyl protons. The aromatic protons would likely appear as a set of doublets in the aromatic region (δ 7.0-7.5 ppm). The piperazine protons would appear as two sets of triplets corresponding to the protons adjacent to the two nitrogen atoms. The methyl group would present as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the bromophenyl ring, the piperazine ring, and the methyl group. The carbon attached to the bromine would be significantly influenced by the halogen's electronegativity.
Predicted Spectra for 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine:
-
¹H NMR: The introduction of two fluorine atoms on the phenyl ring would lead to complex splitting patterns for the remaining aromatic protons due to ¹H-¹⁹F coupling. The chemical shifts of these protons would also be affected.
-
¹³C NMR: The carbon spectrum would show characteristic C-F couplings, which are often large and can be observed over several bonds. The chemical shifts of the fluorinated carbons would be significantly shifted downfield.
-
¹⁹F NMR: A fluorine NMR spectrum would be essential for the characterization of this molecule, showing two distinct signals for the non-equivalent fluorine atoms, likely with F-F coupling.
Mass Spectrometry (MS)
The mass spectrum of these compounds would be characterized by the presence of a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) would be observed.[2][4]
Fragmentation Pattern:
The fragmentation of these molecules under electron ionization would likely involve:
-
Cleavage of the C-N bond between the phenyl ring and the piperazine moiety.
-
Fragmentation of the piperazine ring, leading to the loss of ethylene or other small fragments.
-
Loss of the methyl group from the piperazine nitrogen.
A proposed fragmentation pathway for 1-(4-Bromophenyl)-4-methylpiperazine is illustrated below.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring and the aliphatic piperazine and methyl groups.
-
C=C stretching of the aromatic ring.
-
C-N stretching of the piperazine ring.
-
C-Br stretching at lower wavenumbers.
-
For the difluoro-analogue, strong C-F stretching bands would be prominent.
Synthesis and Reactivity
Synthesis
The most common and versatile method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination .[5] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Proposed Synthesis of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine:
A plausible synthetic route would involve the reaction of 1-bromo-3,4-difluoro-2-iodobenzene (or a similar activated aryl halide) with 1-methylpiperazine.
Caption: Proposed Synthesis via Buchwald-Hartwig Amination.
Experimental Protocol (General Procedure for Buchwald-Hartwig Amination):
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), 1-methylpiperazine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0-3.0 eq.).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity
The reactivity of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine is dictated by its functional groups:
-
Aryl Bromide: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for further derivatization of the phenyl ring.
-
Piperazine Nitrogens: The nitrogen atoms of the piperazine ring are basic and can be protonated to form salts. The N-methyl nitrogen is tertiary, while the other is attached to the aromatic ring.
-
Fluorinated Aromatic Ring: The fluorine atoms are generally unreactive but influence the electronic properties of the aromatic ring, making it more electron-deficient and potentially more susceptible to nucleophilic aromatic substitution under harsh conditions.
Applications in Drug Discovery
Phenylpiperazine derivatives are prevalent in centrally acting drugs, targeting a variety of receptors and transporters in the brain. The specific substitution pattern on the phenyl ring is a key determinant of the pharmacological profile. The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, which can impact receptor binding and cell permeability.[6]
Derivatives of 1-(4-Bromophenyl)-4-methylpiperazine and its fluorinated analogues are of significant interest as building blocks for the synthesis of novel compounds with potential therapeutic applications in areas such as:
-
Antipsychotics
-
Antidepressants
-
Anxiolytics
-
Anticancer agents
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine is not widely available, general precautions for handling similar halogenated aromatic amines should be followed.
General Safety Precautions: [7][8][9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
First Aid:
Hazard Classification (Predicted):
Based on the data for similar compounds, this substance may be classified as:
-
Harmful if swallowed (Acute toxicity, oral)[10]
-
Causes skin irritation[10]
-
Causes serious eye irritation[10]
-
May cause respiratory irritation[10]
Conclusion
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine represents a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. This technical guide, by providing a detailed analysis of the closely related analogue 1-(4-Bromophenyl)-4-methylpiperazine, offers a solid foundation for researchers. The presented information on synthesis, spectral properties, reactivity, and safety provides a predictive framework to guide future experimental work with the target compound. Further investigation to generate and publish comprehensive experimental data for 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine is highly encouraged to fully unlock its potential in the development of novel therapeutic agents.
References
Sources
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- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. scilit.com [scilit.com]
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- 9. 1-(4-bromo-2-(trifluoromethyl)phenyl)piperazine 95.00% | CAS: 1183360-19-1 | AChemBlock [achemblock.com]
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